

# Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Onvansertib

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Implementation by Laboratory and Clinical Research Personnel

This document provides essential safety and logistical guidance for the proper disposal of **Onvansertib**, an investigational antineoplastic agent. Adherence to these procedures is critical to ensure the safety of personnel, prevent environmental contamination, and maintain regulatory compliance. As **Onvansertib** is a potent, orally bioavailable inhibitor of polo-like kinase 1 (PLK1) with cytotoxic effects, all waste materials containing or potentially contaminated with this compound must be managed as hazardous waste.[1][2]

It is imperative that all personnel handling **Onvansertib** consult their institution's Environmental Health and Safety (EHS) department and refer to the manufacturer-provided Safety Data Sheet (SDS) for specific institutional and local regulations before handling or disposal.[3]

## **Hazardous Waste Characterization**

While a specific hazardous waste profile for **Onvansertib** is not publicly available, its characteristics as an investigational cytotoxic drug necessitate its management as hazardous pharmaceutical waste. The following table summarizes the general characteristics of such waste.



| Waste Characteristic    | Description                                                                                                                                            | Regulatory Framework                             |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
| Toxicity                | As an antineoplastic agent, Onvansertib is designed to disrupt mitosis and induce apoptosis in tumor cells, indicating inherent cytotoxicity. [1][2]   | Resource Conservation and<br>Recovery Act (RCRA) |
| Investigational Status  | As an investigational new drug, its full toxicological profile is not yet completely understood, warranting precautionary handling as hazardous waste. | 21 CFR Part 312                                  |
| Chemotherapeutic Nature | Onvansertib is used in combination with other chemotherapy agents, and waste from such treatments is typically managed as chemotherapy waste.          | State and Local Regulations                      |

# **Experimental Protocols for Disposal**

The following step-by-step protocol outlines the required procedures for the safe disposal of **Onvansertib** and associated contaminated materials.

Personnel Protective Equipment (PPE) Requirements:

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

- Two pairs of chemotherapy-tested gloves
- Disposable gown
- Eye protection (safety glasses or goggles)



## Safety Operating Guide

Check Availability & Pricing

- Face shield (if there is a risk of splashing)
- NIOSH-approved respirator (if handling powders or creating aerosols)

Disposal Workflow:

The disposal process for **Onvansertib** waste should follow a clearly defined workflow to ensure safety and compliance.





Click to download full resolution via product page

**Onvansertib** Disposal Workflow



#### Step-by-Step Disposal Procedure:

- Segregation of Waste: At the point of generation, immediately segregate all materials contaminated with **Onvansertib** from other waste streams. This includes, but is not limited to:
  - Unused or expired Onvansertib tablets or capsules.
  - Empty or partially empty stock bottles.
  - Contaminated PPE (gloves, gowns, etc.).
  - Glassware, plasticware, and other lab supplies that have come into direct contact with the drug.
  - Contaminated cleaning materials (e.g., absorbent pads, wipes).

#### Primary Containment:

- For solid waste (e.g., tablets, capsules, contaminated wipes), place it in a sealable plastic bag or other suitable primary container.
- For sharps (e.g., needles, if any were used in preparation), they must be placed in a puncture-resistant sharps container specifically designated for chemotherapy waste.

#### Secondary Containment:

- Place the sealed primary containers into a designated hazardous waste container. For bulk chemotherapy waste, this is typically a black RCRA-approved hazardous waste container.
- Ensure the container is compatible with the waste type and is in good condition.

#### Labeling:

 The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Onvansertib Waste," "Chemotherapy Waste").



 The label must also include the accumulation start date (the date the first item of waste is placed in the container).

#### Storage:

- Store the sealed and labeled hazardous waste container in a designated satellite accumulation area or a central hazardous waste accumulation area.
- This area must be secure and away from general laboratory traffic.

#### Final Disposal:

- Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
- Disposal must be carried out by a licensed hazardous waste vendor.
- Complete all required waste manifest paperwork accurately and retain a copy for your records, as required by institutional and regulatory policies.

#### Decontamination of Surfaces and Equipment:

- All surfaces and non-disposable equipment potentially contaminated with Onvansertib must be decontaminated.
- Use a two-step process of cleaning with a suitable detergent followed by disinfection with an appropriate agent.
- All cleaning materials used in this process must be disposed of as hazardous waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of **Onvansertib**, thereby protecting themselves, their colleagues, and the environment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Onvansertib | C24H27F3N8O3 | CID 49792852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Onvansertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609756#onvansertib-proper-disposal-procedures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com